molecular formula C30H44O4 B1218648 3-Oxoglycyrrhetinic acid CAS No. 7020-50-0

3-Oxoglycyrrhetinic acid

Cat. No. B1218648
CAS RN: 7020-50-0
M. Wt: 468.7 g/mol
InChI Key: QGWDYPREORDRIT-LPXJIFNVSA-N
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Description

3-Oxoglycyrrhetinic acid is a pentacyclic triterpenoid . It derives from a glycyrrhetinic acid and is a conjugate acid of a 3-oxoglycyrrhetinate . It has a molecular formula of C30H44O4 .


Molecular Structure Analysis

The molecular structure of 3-Oxoglycyrrhetinic acid is complex with 8 defined stereocentres . It has an average mass of 468.668 Da and a monoisotopic mass of 468.323975 Da .


Physical And Chemical Properties Analysis

3-Oxoglycyrrhetinic acid has a density of 1.1±0.1 g/cm3, a boiling point of 586.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.5 mmHg at 25°C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its molar refractivity is 132.3±0.4 cm3 .

Scientific Research Applications

Medicine: Anti-Inflammatory and Antiviral Properties

3-Oxoglycyrrhetinic acid has been studied for its potential in treating acne vulgaris through its anti-inflammatory and antiviral properties . It may regulate multiple pathways to improve acne symptoms, particularly by regulating sebogenesis and inflammatory responses .

Pharmacology: Therapeutic Targeting

In pharmacology, 3-Oxoglycyrrhetinic acid is recognized for its wide range of effects, including anticancer , antioxidant , anti-inflammatory , and antibacterial properties . Its derivatives are being developed to enhance drug delivery and target specificity .

Biochemistry: Chemical Synthesis

The compound has been used in biochemical research to synthesize novel structures like a 1,2,3-thiadiazole annelated to ring A of the butyl ester of 3-Oxoglycyrrhetinic acid, which could lead to new biologically active compounds .

Agriculture: Plant Growth and Protection

While specific studies on 3-Oxoglycyrrhetinic acid in agriculture are limited, related compounds from licorice have been identified for their biocontrol potential, suggesting possible applications in plant growth and protection .

Food Industry: Antioxidant Applications

In the food industry, natural antioxidants from plant extracts, including compounds like 3-Oxoglycyrrhetinic acid, are used to enhance the taste and quality of food products . They also play a role in extending shelf life and improving nutritional value .

Cosmetics: Skin Care Formulations

3-Oxoglycyrrhetinic acid and its derivatives are used in cosmeceuticals for their skin-healing properties. They are incorporated into formulations for their healing effects on skin inflammation and are effective in therapies for conditions like atopic dermatitis and psoriasis .

Environmental Science: Soil Remediation

Although not directly linked to 3-Oxoglycyrrhetinic acid, related research indicates that humic substances, which include various acids, can affect the remediation of heavy metal-contaminated soil, hinting at potential environmental applications .

Materials Science: Nanoparticle Synthesis

In materials science, the synthesis of nanoparticles using organic compounds like 3-Oxoglycyrrhetinic acid could be explored for creating new materials with unique properties and applications .

Future Directions

The future directions of 3-Oxoglycyrrhetinic acid research are not well-documented in the available literature. More research is needed to understand its potential applications and benefits .

properties

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,11,12,14b-dodecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21,23H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,23+,26+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWDYPREORDRIT-LPXJIFNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220470
Record name (20beta)-3,11-Dioxoolean-12-en-29-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxoglycyrrhetinic acid

CAS RN

7020-50-0
Record name 3-Oxoglycyrrhetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7020-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (20beta)-3,11-Dioxoolean-12-en-29-oic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007020500
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Record name (20beta)-3,11-Dioxoolean-12-en-29-oic acid
Source EPA DSSTox
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Record name (20β)-3,11-dioxoolean-12-en-29-oic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main structural feature of 3-Oxoglycyrrhetinic acid revealed through crystallography?

A1: Crystallographic analysis reveals that 3-Oxoglycyrrhetinic acid molecules self-assemble into chain-like structures called catemers, primarily driven by hydrogen bonding. [, , ] This means individual molecules interact with each other, forming these chains through specific hydrogen bond interactions.

Q2: How does hydrogen bonding occur in 3-Oxoglycyrrhetinic acid crystals?

A2: In 3-Oxoglycyrrhetinic acid crystals, hydrogen bonds form between the carboxyl group (-COOH) of one molecule and the ketone group (C=O) of an adjacent molecule. [, ] This specific interaction, where the carboxyl group acts as a hydrogen bond donor and the ketone acts as an acceptor, leads to the formation of extended catemeric chains within the crystal lattice.

Q3: Are there variations in the hydrogen bonding patterns observed in different crystal structures of 3-Oxoglycyrrhetinic acid?

A3: Yes, subtle variations in hydrogen bonding patterns have been observed. For instance, one study reported hydrogen bonds progressing from the carboxyl group to a ketone group located on a neighboring molecule in an adjacent unit cell. [] Another study identified hydrogen bonds forming between the carboxyl group and a ketone group on a screw-related neighboring molecule. [] These differences might lead to variations in crystal packing and potentially influence physicochemical properties.

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